molecular formula C10H9BrN2O B1437381 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol CAS No. 1021089-01-9

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

Cat. No.: B1437381
CAS No.: 1021089-01-9
M. Wt: 253.09 g/mol
InChI Key: RWSAGRFNLWDYCF-UHFFFAOYSA-N
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Description

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol is a heterocyclic compound with the molecular formula C10H9BrN2O. It is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . This compound is characterized by a bromine atom at the 6th position and methyl groups at the 5th and 7th positions on the naphthyridine ring, along with a hydroxyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol typically involves the bromination of 5,7-dimethyl-1,8-naphthyridin-2-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly brominating agents might also be considered to comply with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Substitution: Formation of 6-amino-5,7-dimethyl-1,8-naphthyridin-2-ol or 6-thio-5,7-dimethyl-1,8-naphthyridin-2-ol.

    Oxidation: Formation of 6-bromo-5,7-dimethyl-1,8-naphthyridin-2-one.

    Reduction: Formation of 5,7-dimethyl-1,8-naphthyridin-2-ol.

Scientific Research Applications

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl group at the 2nd position may form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,8-naphthyridin-2-ol
  • 5,7-Dimethyl-1,8-naphthyridin-2-ol
  • 6-Fluoro-2-methyl-1,8-naphthyridine
  • 3-Bromo-2,4-dimethyl-1,8-naphthyridine

Uniqueness

6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups provides a versatile platform for further chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-bromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11/h3-4H,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSAGRFNLWDYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)NC2=NC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 2
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 3
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 4
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 5
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Reactant of Route 6
6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-ol

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